molecular formula C11H7BrN4 B3013311 7-(4-Bromophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 160290-40-4

7-(4-Bromophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B3013311
CAS No.: 160290-40-4
M. Wt: 275.109
InChI Key: WPTXKFSCIRYNAM-UHFFFAOYSA-N
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Description

7-(4-Bromophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, and a bromophenyl group attached at the 7th position. The presence of these functional groups endows the compound with a range of biological activities, making it a valuable target for research and development.

Mechanism of Action

Target of Action

The compound 7-(4-Bromophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine has been found to interact with several targets. It exhibits numerous activities, including acting as RORγt inverse agonists , PHD-1 , JAK1 , and JAK2 inhibitors . These targets play crucial roles in various biological processes and diseases. For instance, JAK1 and JAK2 are involved in signal transduction from cytokine receptors, which are important in immune response, hematopoiesis, and other cellular processes .

Mode of Action

For instance, as a JAK1 and JAK2 inhibitor, it likely prevents these kinases from phosphorylating and activating downstream signaling proteins, thereby modulating cellular responses .

Biochemical Pathways

The compound affects several biochemical pathways due to its interaction with multiple targets. For instance, by inhibiting JAK1 and JAK2, it can impact the JAK-STAT signaling pathway , which is involved in immune response, cell growth, and survival . Furthermore, as a RORγt inverse agonist, it may affect Th17 cell differentiation , which is important in autoimmune diseases .

Result of Action

The compound’s action on its targets leads to molecular and cellular effects. For instance, inhibition of JAK1 and JAK2 can lead to reduced activation of the JAK-STAT signaling pathway, potentially leading to effects such as reduced inflammation or cell proliferation . As a RORγt inverse agonist, it could potentially reduce Th17 cell differentiation, which could be beneficial in the context of autoimmune diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Bromophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and efficient, yielding the target compound in good-to-excellent yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the scalable nature of the microwave-mediated synthesis suggests its potential for industrial application. The method’s broad substrate scope and functional group tolerance further enhance its suitability for large-scale production .

Chemical Reactions Analysis

Types of Reactions

7-(4-Bromophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include enaminonitriles, benzohydrazides, and various nucleophiles. Microwave irradiation at elevated temperatures (e.g., 140°C) is a typical condition for these reactions .

Major Products Formed

The major products formed from these reactions include various substituted triazolo[1,5-a]pyrimidines, which can exhibit enhanced biological activities .

Properties

IUPAC Name

7-(4-bromophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN4/c12-9-3-1-8(2-4-9)10-5-6-13-11-14-7-15-16(10)11/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPTXKFSCIRYNAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NC3=NC=NN23)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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